2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Overview
Description
2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE is a complex organic compound that features a benzenesulfonyl group, a thiazolidinone ring, and an acetonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the benzenesulfonyl group: This step might involve sulfonylation using benzenesulfonyl chloride in the presence of a base.
Formation of the acetonitrile moiety: This can be done by reacting the intermediate with a suitable nitrile source under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazolidinone ring or the benzenesulfonyl group.
Reduction: Reduction reactions could target the carbonyl group in the thiazolidinone ring.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the thiazolidinone ring is particularly noteworthy, as it is a common pharmacophore in medicinal chemistry.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzenesulfonyl group and the thiazolidinone ring could play crucial roles in binding to the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(BENZENESULFONYL)-2-[(2Z)-3-(PHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
- 2-(BENZENESULFONYL)-2-[(2Z)-3-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE
Uniqueness
The uniqueness of 2-(BENZENESULFONYL)-2-[(2Z)-3-(2,5-DIMETHYLPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETONITRILE lies in the specific substitution pattern on the phenyl ring and the presence of the acetonitrile moiety. These structural features might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonyl)-2-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-13-8-9-14(2)16(10-13)21-18(22)12-25-19(21)17(11-20)26(23,24)15-6-4-3-5-7-15/h3-10H,12H2,1-2H3/b19-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEMUCPZTHYTJE-ZPHPHTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CSC2=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N\2C(=O)CS/C2=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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